molecular formula C22H24N2O3 B7716176 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide

Cat. No. B7716176
M. Wt: 364.4 g/mol
InChI Key: SDLHOEGNUYQDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as SBI-425, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2014 and has since been the subject of numerous studies due to its promising properties.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in various cellular processes, including cell growth, differentiation, and inflammation. By inhibiting BRD4, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide can modulate gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, reduction of pro-inflammatory cytokines and chemokines in inflammation, and improvement of cognitive function and reduction of neuroinflammation in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its specificity for BRD4, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

For research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide include further studies on its therapeutic potential in various diseases, optimization of its pharmacokinetic properties, and development of more potent and selective inhibitors of BRD4. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide may have potential applications in combination therapy with other drugs or as a tool for studying the role of BRD4 in various cellular processes.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and sodium borohydride to form the intermediate 2-(hydroxymethyl)-8-methylquinoline. This intermediate is then reacted with 4-chlorobenzoyl chloride and propylamine to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-4-12-24(22(26)18-10-5-6-11-19(18)27-3)14-17-13-16-9-7-8-15(2)20(16)23-21(17)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLHOEGNUYQDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide

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